molecular formula C12H28BF4N B1584506 Tetrapropylammonium tetrafluoroborate CAS No. 338-38-5

Tetrapropylammonium tetrafluoroborate

Cat. No.: B1584506
CAS No.: 338-38-5
M. Wt: 273.16 g/mol
InChI Key: ADADJCUTHQJPCB-UHFFFAOYSA-N
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Description

Tetrapropylammonium tetrafluoroborate is a quaternary ammonium salt with the chemical formula ( \text{(CH}_3\text{CH}_2\text{CH}_2\text{)}_4\text{N} \text{(BF}_4\text{)} ). It is widely used in various fields, particularly in electrochemistry, due to its unique properties and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapropylammonium tetrafluoroborate can be synthesized through the reaction of tetrapropylammonium bromide with boric acid and hydrogen fluoride. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for mixing and temperature control is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Tetrapropylammonium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Tetraethylammonium tetrafluoroborate
  • Tetrabutylammonium tetrafluoroborate
  • Tetramethylammonium tetrafluoroborate
  • Tetrahexylammonium tetrafluoroborate
  • Tetraoctylammonium tetrafluoroborate

Comparison: Tetrapropylammonium tetrafluoroborate is unique due to its specific alkyl chain length, which provides a balance between solubility and stability. Compared to tetraethylammonium tetrafluoroborate, it has longer alkyl chains, resulting in higher solubility in organic solvents. On the other hand, it is less bulky than tetrabutylammonium tetrafluoroborate, making it more suitable for certain electrochemical applications .

Properties

IUPAC Name

tetrapropylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N.BF4/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1(3,4)5/h5-12H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADADJCUTHQJPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC[N+](CCC)(CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187462
Record name Ammonium, tetrapropyl-, tetrafluoroborate(1-)
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Molecular Weight

273.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338-38-5
Record name Tetrapropylammonium tetrafluoroborate(1-)
Source CAS Common Chemistry
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Record name Ammonium, tetrapropyl-, tetrafluoroborate(1-)
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Record name Tetra-N-propylammonium tetrafluoroborate
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Record name Ammonium, tetrapropyl-, tetrafluoroborate(1-)
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Record name Tetrapropylammonium tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of Tetrapropylammonium Tetrafluoroborate?

A1: this compound is an ionic compound consisting of a tetrapropylammonium cation [(n-C3H7)4N]+ and a tetrafluoroborate anion [BF4]-. [] Its crystal structure at room temperature is non-centrosymmetric and belongs to the orthorhombic crystal system with the space group P212121. []

Q2: What unusual structural features were observed in this compound?

A2: Research revealed two interesting structural features of this compound. First, the tetrafluoroborate tetrahedra are arranged in an ordered fashion within the crystal lattice. [] This ordered arrangement was also confirmed through NMR studies. [] Second, the tetrapropylammonium cations exhibit partial disorder, meaning they can occupy two different orientations related by a mirror plane within the crystal. []

Q3: How does temperature affect the molecular motion within this compound?

A3: Studies utilizing proton and fluorine NMR have shown that this compound undergoes solid-solid phase transitions. [] In the low-temperature phase, the dominant motion is the reorientation of methyl groups (C3 reorientation) within the tetrapropylammonium cation. [] As the temperature rises, more complex cation motions emerge. [] In the high-temperature phase, the entire cation undergoes overall reorientation. [] Interestingly, isotropic reorientation of the tetrafluoroborate anion is observed in both temperature phases. []

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